An In-depth Technical Guide to the Spectral Analysis of 6-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine
An In-depth Technical Guide to the Spectral Analysis of 6-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectral data for 6-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine, a substituted 7-azaindole of significant interest in medicinal chemistry. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide will focus on a comprehensive, data-driven prediction of its spectral characteristics. These predictions are grounded in the analysis of the parent compound, 6-chloro-1H-pyrrolo[2,3-b]pyridine, and established principles of spectroscopic interpretation for heterocyclic amines.
The 7-azaindole scaffold is a recurring motif in a multitude of biologically active compounds, including those with anticancer and kinase-inhibitory properties.[1] A thorough understanding of the spectral properties of its derivatives is paramount for unambiguous structure elucidation, purity assessment, and the rational design of new chemical entities.
Molecular Structure and Numbering
The structure of 6-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine is depicted below, with the standard IUPAC numbering for the pyrrolo[2,3-b]pyridine ring system. This numbering will be used for the assignment of spectral signals.
Figure 1. Molecular structure of 6-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine with IUPAC numbering.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For 6-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine, high-resolution mass spectrometry (HRMS) is the preferred method for unambiguous molecular formula confirmation.
Expected Mass Spectrum Data
| Ion | Predicted m/z | Analysis |
| [M+H]⁺ | 168.0432 | The protonated molecular ion is expected to be the base peak in electrospray ionization (ESI) positive mode. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak ([M+2+H]⁺ at m/z 170.0403) with an intensity of approximately one-third of the M peak. |
| [M]⁺˙ | 167.0354 | In electron ionization (EI) mode, the molecular ion would be observed. The isotopic pattern for chlorine would also be evident. |
Predicted values are based on the molecular formula C₇H₆ClN₃.
Fragmentation Pattern
The fragmentation of the 7-azaindole core is influenced by the site of protonation and the stability of the resulting fragments. Common fragmentation pathways for related heterocyclic compounds involve the loss of small neutral molecules.
Figure 2. Predicted major fragmentation pathways for 6-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts for 6-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine are based on the known spectrum of the parent compound and the electronic effects of the amino group. The amino group is an electron-donating group, which is expected to shield the protons on the pyrrole ring, causing an upfield shift in their resonance.
Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Analysis |
| H1 (N-H) | ~11.5 - 12.0 | br s | - | The pyrrolic N-H proton is typically broad and downfield due to hydrogen bonding and quadrupole broadening. |
| H4 | ~8.0 - 8.2 | d | ~2.0 | This proton is on the pyridine ring and is expected to be a doublet due to coupling with H5. |
| H5 | ~7.0 - 7.2 | d | ~2.0 | Coupled with H4, this proton on the pyridine ring will appear as a doublet. |
| H2 | ~6.8 - 7.0 | s | - | The introduction of the amino group at C3 removes the adjacent proton, so H2 is expected to be a singlet. |
| NH₂ | ~5.0 - 5.5 | br s | - | The protons of the amino group are typically a broad singlet and their chemical shift can be concentration and temperature dependent. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure. The electron-donating amino group at C3 is expected to cause a significant upfield shift for C3 and a downfield shift for the adjacent C2 and C3a carbons.
Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) | Analysis |
| C6 | ~148 - 150 | The carbon bearing the chlorine atom will be significantly downfield. |
| C7a | ~145 - 147 | A quaternary carbon at the ring junction. |
| C4 | ~128 - 130 | Aromatic CH carbon on the pyridine ring. |
| C2 | ~120 - 125 | This carbon is adjacent to the amino-substituted carbon and is expected to be downfield. |
| C3a | ~115 - 118 | A quaternary carbon at the ring junction, influenced by the amino group. |
| C5 | ~110 - 112 | Aromatic CH carbon on the pyridine ring. |
| C3 | ~100 - 105 | The carbon directly attached to the amino group is expected to be significantly shielded and shifted upfield. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 6-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine is expected to be characterized by absorptions corresponding to N-H, C-N, and aromatic C-H and C=C bonds.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Analysis |
| 3400 - 3300 | N-H stretch (asymmetric and symmetric) | Medium | The two bands characteristic of a primary amine (NH₂) are expected in this region. |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak | Typical for C-H bonds in aromatic and heteroaromatic rings. |
| 1650 - 1580 | N-H bend | Strong | The scissoring vibration of the primary amine group is a characteristic strong band. |
| 1600 - 1450 | C=C and C=N stretch | Medium-Strong | Aromatic and heteroaromatic ring stretching vibrations. |
| 1335 - 1250 | Aromatic C-N stretch | Strong | The stretching vibration of the C-N bond of the aromatic amine. |
| ~800 | C-Cl stretch | Strong | The carbon-chlorine bond stretch is typically found in this region. |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data discussed. These should be adapted based on the specific instrumentation and sample properties.
Mass Spectrometry (MS)
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Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
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Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
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Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
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Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
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Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For ¹H NMR, a spectral width of 16 ppm and a relaxation delay of 1-2 seconds are typical. For ¹³C NMR, a spectral width of 240 ppm and a longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
Infrared (IR) Spectroscopy
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Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Conclusion
This technical guide provides a detailed, predictive overview of the key spectral data for 6-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine. While experimental data is not yet widely available, the analysis presented here, based on established spectroscopic principles and data from analogous structures, offers a robust framework for researchers working with this important class of molecules. The provided protocols serve as a starting point for the experimental characterization of this and related 7-azaindole derivatives.
References
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Dongare, S. B., Bandgar, B. P., Bhale, P. S., Shringare, S. N., & Chavan, H. V. (2019). Design, Synthesis, and Spectroscopic Study of 7-Azaindolyl Hydrazones with Anti-Breast Cancer Activity. Croatica Chemica Acta, 92(2), 241-251. [Link]
